REACTION_SMILES
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[F:3][c:4]1[c:5]([CH:11]2[CH:12]([C:23](=[O:24])[O:25][CH3:26])[CH2:13][N:14]([C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:21])[CH3:22])[CH2:15]2)[cH:6][cH:7][c:8]([F:10])[cH:9]1.[Li+:1].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:2]>>[F:3][c:4]1[c:5]([CH:11]2[CH:12]([C:23](=[O:24])[OH:25])[CH2:13][N:14]([C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:21])[CH3:22])[CH2:15]2)[cH:6][cH:7][c:8]([F:10])[cH:9]1
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Name
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COC(=O)C1CN(C(=O)OC(C)(C)C)CC1c1ccc(F)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CN(C(=O)OC(C)(C)C)CC1c1ccc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CC(C(=O)O)C(c2ccc(F)cc2F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |